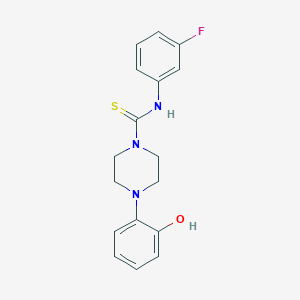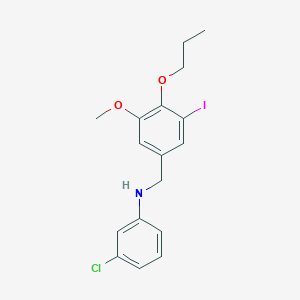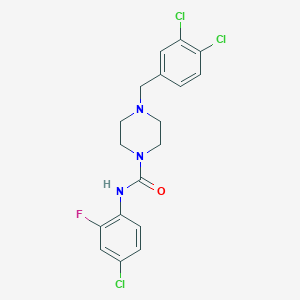![molecular formula C19H24N2O4 B4853371 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4853371.png)
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione
説明
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione, commonly known as DAPD, is a spirocyclic nucleoside analogue that has been extensively studied for its potential use in the treatment of viral infections, particularly HIV and hepatitis B. In
作用機序
DAPD exerts its antiviral activity by inhibiting the activity of viral reverse transcriptase and DNA polymerase enzymes. Specifically, DAPD acts as a nucleoside analogue, which means that it is structurally similar to the natural nucleosides that are used by these enzymes to synthesize viral DNA. However, DAPD cannot be incorporated into the growing viral DNA chain, which results in the termination of viral DNA synthesis and the inhibition of viral replication.
Biochemical and Physiological Effects:
DAPD has been shown to exhibit potent antiviral activity against both HIV and hepatitis B, with minimal toxicity to host cells. In addition, DAPD has been shown to have a long half-life in vivo, which makes it an attractive candidate for use in long-term antiviral therapy. However, DAPD has also been shown to have some limitations in terms of its bioavailability and pharmacokinetics, which may limit its effectiveness in certain patient populations.
実験室実験の利点と制限
DAPD has several advantages for use in lab experiments, including its potent antiviral activity, its specificity for viral reverse transcriptase and DNA polymerase enzymes, and its relative ease of synthesis. However, DAPD also has some limitations, including its potential toxicity to host cells at high concentrations, its limited solubility in aqueous solutions, and its relatively high cost compared to other nucleoside analogues.
将来の方向性
There are several future directions for research on DAPD, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential use in combination with other antiviral agents. In addition, further studies are needed to better understand the mechanism of action of DAPD and to identify potential drug resistance mechanisms. Overall, DAPD represents a promising candidate for the development of new antiviral therapies, and further research in this area is warranted.
科学的研究の応用
DAPD has been extensively studied for its potential use in the treatment of viral infections, particularly HIV and hepatitis B. In vitro studies have shown that DAPD exhibits potent antiviral activity against both HIV and hepatitis B, with a mechanism of action that involves the inhibition of viral reverse transcriptase and DNA polymerase enzymes. In vivo studies have also shown promising results, with DAPD demonstrating potent antiviral activity in animal models of HIV and hepatitis B infection.
特性
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-14-3-5-15(6-4-14)21-17(22)13-16(18(21)23)20-9-7-19(8-10-20)24-11-12-25-19/h3-6,16H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKNEXKOYAWZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)
![N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4853319.png)
![3-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4853325.png)
![4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4853327.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-chloro-2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4853330.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4853336.png)

![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4853354.png)

![N-butyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4853377.png)
![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4853379.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4853401.png)